molecular formula C14H9FN2O2 B14176627 (2-Fluoro-5-hydroxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone CAS No. 858118-45-3

(2-Fluoro-5-hydroxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone

Cat. No.: B14176627
CAS No.: 858118-45-3
M. Wt: 256.23 g/mol
InChI Key: IUUVBVINFYUJTP-UHFFFAOYSA-N
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Description

(2-Fluoro-5-hydroxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone is a chemical compound that belongs to the class of pyrrolopyridine derivatives These compounds are known for their potential biological activities, particularly as inhibitors of various enzymes and receptors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-hydroxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under specific conditions . The reaction is usually carried out at elevated temperatures, around 50°C, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-hydroxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol .

Scientific Research Applications

(2-Fluoro-5-hydroxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2-Fluoro-5-hydroxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone is unique due to the presence of both fluorine and hydroxyl groups in the phenyl ring. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields .

Properties

CAS No.

858118-45-3

Molecular Formula

C14H9FN2O2

Molecular Weight

256.23 g/mol

IUPAC Name

(2-fluoro-5-hydroxyphenyl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone

InChI

InChI=1S/C14H9FN2O2/c15-12-4-3-8(18)6-10(12)13(19)11-7-17-14-9(11)2-1-5-16-14/h1-7,18H,(H,16,17)

InChI Key

IUUVBVINFYUJTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC=C2C(=O)C3=C(C=CC(=C3)O)F)N=C1

Origin of Product

United States

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